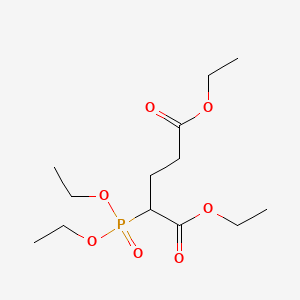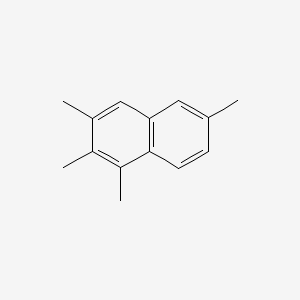
1-Methyl-1-silinanyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-silinanyl propionate is an organosilicon compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound features a silicon atom bonded to a methyl group and a propionate group, making it unique in its structure and properties.
Preparation Methods
1-Methyl-1-silinanyl propionate can be synthesized through several methods:
Esterification: This is a common method where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. For this compound, the reaction involves 1-methyl-1-silinanyl alcohol and propionic acid.
Reaction with Acid Chlorides: Another method involves reacting 1-methyl-1-silinanyl alcohol with propionyl chloride in the presence of a base like pyridine to neutralize the resulting hydrochloric acid.
Industrial Production: On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-1-silinanyl propionate undergoes various chemical reactions:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-1-silinanyl propionate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Properties
CAS No. |
66577-20-6 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,6-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-5-6-14-12(4)11(3)10(2)8-13(14)7-9/h5-8H,1-4H3 |
InChI Key |
UPZLPCWLGUVTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


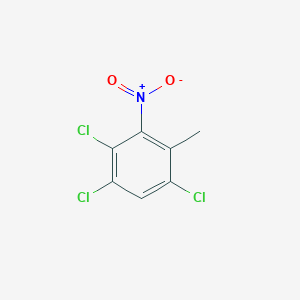
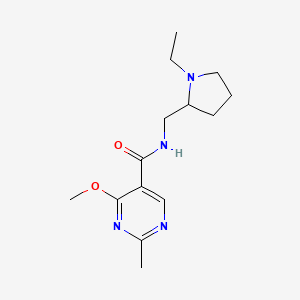
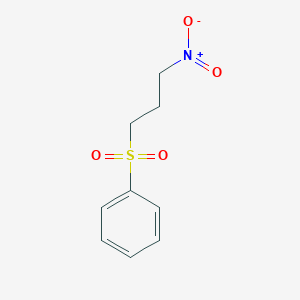
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
![N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide](/img/structure/B14476515.png)
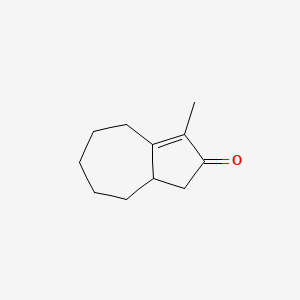
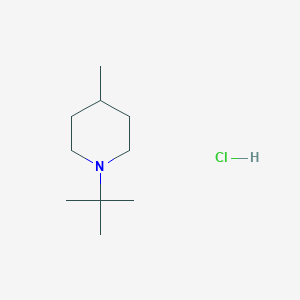
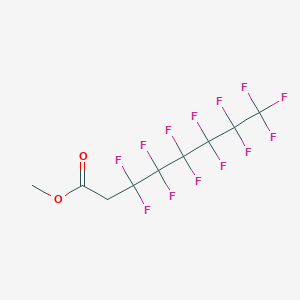
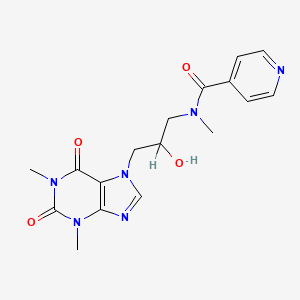
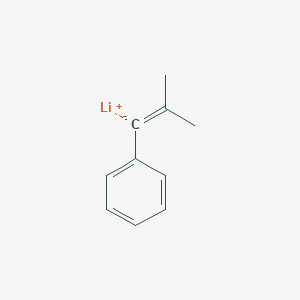
![S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate](/img/structure/B14476539.png)
![Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B14476546.png)
![[Ethoxy(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14476550.png)
